molecular formula C17H20N4O4 B11980884 3-Cyclopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

3-Cyclopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11980884
M. Wt: 344.4 g/mol
InChI Key: QIRZYCHOZAVVAG-GIJQJNRQSA-N
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Description

3-Cyclopropyl-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a cyclopropyl group, a trimethoxybenzylidene moiety, and a pyrazole ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinol.

    Condensation with 3,4,5-trimethoxybenzaldehyde: The final step involves the condensation of the pyrazole derivative with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

  • The presence of both the cyclopropyl group and the trimethoxybenzylidene moiety in 3-Cyclopropyl-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide imparts unique chemical and biological properties, distinguishing it from other similar compounds. These structural features may enhance its stability, reactivity, and potential biological activities.

Properties

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

5-cyclopropyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H20N4O4/c1-23-14-6-10(7-15(24-2)16(14)25-3)9-18-21-17(22)13-8-12(19-20-13)11-4-5-11/h6-9,11H,4-5H2,1-3H3,(H,19,20)(H,21,22)/b18-9+

InChI Key

QIRZYCHOZAVVAG-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=NNC(=C2)C3CC3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=NNC(=C2)C3CC3

Origin of Product

United States

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